Ethyl 5-bromoindazole-1-carboxylate
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Overview
Description
Ethyl 5-bromoindazole-1-carboxylate is a chemical compound with the molecular formula C10H9BrN2O2. It is a derivative of indazole, a bicyclic aromatic heterocycle, and features a bromine atom at the 5-position and an ethyl ester group at the 1-carboxylate position.
Mechanism of Action
Target of Action
Ethyl 5-bromoindazole-1-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound may have a wide range of effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Ethyl 5-bromoindazole-1-carboxylate are not fully explored. Indazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific functional groups present in the indazole derivative .
Cellular Effects
Indazole derivatives have been found to influence various cellular processes . They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-bromoindazole-1-carboxylate typically involves the bromination of indazole derivatives followed by esterification. One common method starts with the bromination of indazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 5-bromoindazole is then subjected to esterification with ethyl chloroformate or ethyl alcohol in the presence of a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromoindazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indazole ring can be oxidized or reduced, leading to different functionalized derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted indazole derivatives
- Oxidized or reduced indazole compounds
- Coupled products with various functional groups
Scientific Research Applications
Ethyl 5-bromoindazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of materials with specific electronic or optical properties
Comparison with Similar Compounds
- Ethyl 5-hydroxyindazole-1-carboxylate
- Ethyl 5-fluoroindazole-1-carboxylate
- Ethyl 5-chloroindazole-1-carboxylate
Comparison: Ethyl 5-bromoindazole-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to other halogenated derivatives. The bromine atom’s size and electronegativity can affect the compound’s ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 5-bromoindazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-15-10(14)13-9-4-3-8(11)5-7(9)6-12-13/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEQZUIALMZBNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)Br)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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